molecular formula C14H18O3 B13092928 Ethyl 2-ethyl-3-oxo-4-phenylbutanoate

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate

Cat. No.: B13092928
M. Wt: 234.29 g/mol
InChI Key: IMSSDDKOLKKRAW-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate is an organic compound belonging to the class of esters. It is characterized by its molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is often used as a synthetic intermediate in various chemical reactions and has applications in multiple fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethyl-3-oxo-4-phenylbutanoate typically involves the reaction of ethyl acetoacetate with phenylacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like tetrahydrofuran at a temperature range of 5°C to 20°C . The product is then purified through extraction and evaporation processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-3-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s ester group is susceptible to hydrolysis, resulting in the release of active intermediates that participate in further biochemical reactions .

Comparison with Similar Compounds

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate can be compared with other similar compounds such as:

  • Ethyl 3-oxo-4-phenylbutanoate
  • Ethyl 2-oxo-4-phenylbutanoate
  • Ethyl 2-oxo-4-phenylbutyrate

These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to the presence of an additional ethyl group, which influences its chemical behavior and applications .

Biological Activity

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate, also known as ethyl 2-oxo-4-phenylbutyrate, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and applications in synthetic organic chemistry. This article explores its biochemical properties, mechanisms of action, and relevance in pharmaceutical applications, supported by data tables and case studies.

This compound is classified as an aliphatic α-ketoester. It serves as a crucial synthetic intermediate in the preparation of various biologically active compounds. The synthesis typically involves the Grignard reaction followed by addition reactions with diethyl oxalate, yielding high purity products with significant yields.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
1β-bromophenylethane + Magnesium30–60°C, 1–12 hoursGrignard reagent
2Grignard reagent + Diethyl oxalate-30 to 50°C, 1–15 hoursEthyl 2-oxo-4-phenylbutyrate

2.1 Antiprion Properties

Research indicates that derivatives of ethyl 2-oxo-4-phenylbutanoate exhibit antiprion activity. These compounds are synthesized into pyrazolone derivatives, which have shown efficacy against prion diseases by inhibiting the formation of pathogenic isoforms of prion proteins.

2.2 Inhibition of Gene Expression

Ethyl 2-oxo-4-phenylbutanoate has been documented to influence cell signaling pathways, particularly through the inhibition of AP-1 and NF-κB mediated gene expression. This inhibition plays a critical role in various cellular processes, including inflammation and apoptosis.

Table 2: Biological Activities

Activity TypeMechanismReference
Antiprion ActivityInhibition of pathogenic prion protein formation
Gene Expression InhibitionTargeting AP-1 and NF-κB pathways

The compound's mechanism of action involves its role as a synthetic intermediate that facilitates the formation of various biologically active derivatives. The specific interactions depend on the functional groups incorporated during synthesis.

3.1 Enzymatic Reduction

Recent studies have highlighted the use of recombinant enzymes for the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to produce optically active derivatives such as ethyl (R)-2-hydroxy-4-phenylbutanoate (EHPB). This process is catalyzed by bacterial reductases, showcasing its potential for large-scale production in pharmaceutical applications.

Table 3: Enzymatic Reduction Studies

Enzyme SourceProductYield (%)Enantiomeric Excess (%)
E. coli (FabG)(S)-EHPB>99>99
Rhodotorula minuta(R)-EHPB>95>95

4.1 Biocatalytic Applications

A study demonstrated the successful bioreduction of ethyl 2-oxo-4-phenylbutanoate using engineered E. coli strains co-expressing carbonyl reductase genes. The process yielded high enantiomeric excess and conversion rates without requiring expensive cofactors, making it a viable method for industrial applications.

4.2 Thermosensitive Ionic Liquids

Another innovative approach involved using thermosensitive ionic liquids to enhance the bioreduction efficiency when using baker's yeast as a catalyst. This method significantly improved conversion ratios and enantiomeric excess compared to traditional biphasic systems.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-ethyl-3-oxo-4-phenylbutanoate

InChI

InChI=1S/C14H18O3/c1-3-12(14(16)17-4-2)13(15)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

IMSSDDKOLKKRAW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)CC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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